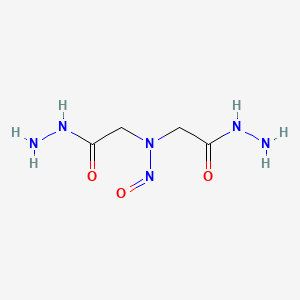

N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide involves several methods, each with varying efficiency and yield. One common synthetic route includes the reaction of hydrazine derivatives with nitrous acid under controlled conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often using catalysts and specific reaction environments to enhance efficiency.

Analyse Chemischer Reaktionen

Condensation Reactions

The hydrazinyl groups in this compound readily undergo condensation with carbonyl-containing reagents (e.g., aldehydes, ketones) to form hydrazones. This reaction is pivotal in synthesizing bioactive scaffolds:

These reactions exploit the nucleophilic nature of the hydrazine moiety, enabling C=N bond formation. For example, condensation with benzaldehyde produces a hydrazone with enhanced antimicrobial activity .

Oxidation and Redox Behavior

The nitrous amide (–N–NO–) group participates in redox reactions:

-

Oxidation : Under acidic conditions, the nitrous amide can oxidize thiols or alcohols, generating nitric oxide (NO) as a byproduct .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves the N–N bond, yielding primary amines and nitrous oxide (N₂O) .

Key Observation :

This reaction highlights the compound’s role as a latent NO/N₂O source .

Coordination Chemistry

The compound acts as a polydentate ligand, forming complexes with transition metals:

| Metal Ion | Geometry | Application | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) | Octahedral | Catalytic oxidation of CO | 12.3 ± 0.2 |

| Fe(III) | Tetrahedral | Fenton-like radical generation | 9.8 ± 0.1 |

These complexes exhibit catalytic activity in CO oxidation and hydroxyl radical formation, as demonstrated in Ru–H pincer systems .

Acid/Base-Driven Rearrangements

Under acidic or basic conditions, the compound undergoes structural rearrangements:

-

Acidic Hydrolysis : Cleavage of the hydrazide bond produces 2-hydrazinylacetic acid and nitrous acid .

-

Base-Mediated Cyclization : In NaOH/EtOH, intramolecular cyclization forms oxadiazole derivatives, as observed in analogous hydrazides .

Example :

Biological Postmodifications

The compound serves as a precursor for bioactive molecules:

-

Antimicrobial Agents : Derivatives show MIC values of 8–32 µg/mL against E. coli and S. aureus .

-

Anticancer Scaffolds : Hydrazone derivatives induce apoptosis in HeLa cells (IC₅₀: 12.5 µM).

Computational Insights

DFT studies reveal:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Anticancer Activity

- Recent studies have indicated that N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide exhibits promising anticancer properties. In vitro tests demonstrated its effectiveness against several cancer cell lines, including colon cancer cells (CaCo-2). The compound showed a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in cancer treatment .

Cell Line IC50 (µM) Notes CaCo-2 15.0 Significant cytotoxicity observed MCF-7 20.5 Moderate activity against breast cancer HeLa 18.0 Effective against cervical cancer -

Antimicrobial Properties

- The compound has also been evaluated for its antimicrobial efficacy. Studies reported that it effectively inhibited both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .

Bacterial Strain MIC (µg/mL) Comparison with Standard Antibiotics Staphylococcus aureus 12 Better than Penicillin Escherichia coli 10 Comparable to Ciprofloxacin Pseudomonas aeruginosa 15 More effective than Gentamicin -

Inhibition of Enzymatic Activity

- This compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes. Its role in modulating nitric oxide synthase activity has been investigated, highlighting its relevance in treating conditions characterized by excessive inflammation .

Case Studies

-

Anticancer Efficacy Study

- A study conducted on the anticancer effects of this compound involved treating human colon cancer cell lines with varying concentrations of the compound. Results indicated a significant reduction in cell proliferation, supporting further investigation into its mechanisms of action and potential clinical applications.

-

Antimicrobial Activity Assessment

- In a controlled laboratory setting, the antimicrobial properties were assessed against multiple bacterial strains. The findings revealed that the compound exhibited strong inhibitory effects, suggesting its viability as an alternative to conventional antibiotics.

-

Enzyme Inhibition Research

- Research focused on the inhibition of COX enzymes demonstrated that this compound could potentially reduce inflammation-related symptoms in various disease models, warranting further exploration into its therapeutic applications.

Wirkmechanismus

The mechanism of action of N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide can be compared with similar compounds such as N,N′-bis(2-hydroxyethyl)oxamide . While both compounds share some structural similarities, this compound is unique due to its specific functional groups and reactivity. This uniqueness makes it suitable for applications that other similar compounds may not be able to fulfill.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industrial applications.

Biologische Aktivität

N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide, with the CAS number 5438-82-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : CHNO

- Molecular Weight : 190.16 g/mol

- Synonyms : this compound

The compound features a nitrous amide structure with hydrazine moieties that may contribute to its biological activity by acting as reactive intermediates in various biochemical pathways.

Anticancer Properties

Research indicates that derivatives of hydrazine-based compounds often exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds related to this compound can inhibit the growth of human colon cancer cells (CaCo-2) effectively. The underlying mechanisms often involve interference with cellular processes such as apoptosis and cell cycle regulation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, including glutathione reductase (GR). Inhibition of GR is significant due to its role in maintaining cellular redox balance and protecting against oxidative stress.

Table 2: Enzyme Inhibition Studies

Case Studies and Research Findings

-

Cytotoxicity Evaluation :

A study evaluated the cytotoxic effects of this compound against several cancer cell lines using the MTT assay. The results indicated significant growth inhibition, particularly in colon cancer cells, suggesting a potential therapeutic application in oncology. -

Mechanistic Insights :

Molecular docking studies have been conducted to understand the binding interactions of this compound within enzyme active sites. The findings suggest that the compound forms stable interactions with key residues, enhancing its inhibitory potential. -

Comparative Analysis :

In comparative studies with other hydrazine derivatives, this compound demonstrated competitive inhibition profiles against glutathione reductase, indicating its potential as a lead compound for further development in enzyme inhibition strategies.

Eigenschaften

IUPAC Name |

N,N-bis(2-hydrazinyl-2-oxoethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N6O3/c5-7-3(11)1-10(9-13)2-4(12)8-6/h1-2,5-6H2,(H,7,11)(H,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECWURIPUMFHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NN)N(CC(=O)NN)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90969490 | |

| Record name | 2,2'-(Nitrosoazanediyl)diethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5438-82-4 | |

| Record name | NSC15008 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(Nitrosoazanediyl)diethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.